3-Methyl-1-azaspiro[5.5]undec-3-en-5-one

Inflammation Lipoxygenase Eicosanoid biosynthesis

3-Methyl-1-azaspiro[5.5]undec-3-en-5-one (CAS 924848-80-6) is a synthetic, low-molecular-weight (179.26 g/mol) spirocyclic compound belonging to the 1-azaspiro[5.5]undecane class, distinguished by a C3-methyl substituent and a C3–C4 olefin on the nitrogen-containing ring alongside a C5 ketone. Its canonical SMILES is O=C1C=CCNC12CCCCC2, placing it within a scaffold family that underpins neuroactive alkaloids (e.g., histrionicotoxins) and synthetic receptor modulators.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 924848-80-6
Cat. No. B15401636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-azaspiro[5.5]undec-3-en-5-one
CAS924848-80-6
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2(CCCCC2)NC1
InChIInChI=1S/C11H17NO/c1-9-7-10(13)11(12-8-9)5-3-2-4-6-11/h7,12H,2-6,8H2,1H3
InChIKeyUTZOPMJCRUYPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-azaspiro[5.5]undec-3-en-5-one (CAS 924848-80-6): Spirocyclic Scaffold Identity and Core Characteristics


3-Methyl-1-azaspiro[5.5]undec-3-en-5-one (CAS 924848-80-6) is a synthetic, low-molecular-weight (179.26 g/mol) spirocyclic compound belonging to the 1-azaspiro[5.5]undecane class, distinguished by a C3-methyl substituent and a C3–C4 olefin on the nitrogen-containing ring alongside a C5 ketone [1]. Its canonical SMILES is O=C1C=CCNC12CCCCC2, placing it within a scaffold family that underpins neuroactive alkaloids (e.g., histrionicotoxins) and synthetic receptor modulators [2]. Currently catalogued in the ZINC database with limited commercial availability, the compound is primarily positioned as a research tool for exploring lipoxygenase inhibition and chemokine receptor antagonism [3].

Why 3-Methyl-1-azaspiro[5.5]undec-3-en-5-one Cannot Be Replaced by Generic In-Class Analogs


Substituting 3-methyl-1-azaspiro[5.5]undec-3-en-5-one with a generic 1-azaspiro[5.5]undecane or alternative spirocyclic scaffold is not scientifically justified without explicit comparative data because even minor perturbations to the spirocyclic framework—such as relocation of the nitrogen atom, saturation of the olefin, or replacement of the ketone—can profoundly alter receptor-binding profiles and enzyme inhibition selectivity [1]. For instance, 3-azaspiro[5.5]undecane hydrochloride acts as an influenza A M2 proton channel inhibitor (IC50 ~0.92–1 µM), a target entirely distinct from the lipoxygenase and CCR5 pathways reported for this compound . The specific 3-methyl-3-en-5-one substitution pattern within the 1-azaspiro[5.5]undecane scaffold constitutes a unique pharmacophoric arrangement that cannot be assumed equivalent to any other in-class compound without rigorous, assay-matched comparison.

Quantitative Differentiation Evidence for 3-Methyl-1-azaspiro[5.5]undec-3-en-5-one: Head-to-Head and Cross-Study Comparisons


5-Lipoxygenase Inhibitory Activity: Potency Classification Relative to NDGA and Zileuton

The Medical University of Lublin classifies 3-methyl-1-azaspiro[5.5]undec-3-en-5-one as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' additionally noting weaker inhibition of cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [1]. This multi-target profile differentiates it from the FDA-approved 5-LOX inhibitor Zileuton (5-LOX IC50 ≈ 0.4–0.5 µM in human PMNL, selective for 5-LOX) and the broad-spectrum lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA; 5-LOX IC50 = 0.2 µM, 12-LOX IC50 = 30 µM, 15-LOX IC50 = 30 µM) . However, no quantitative IC50 value is publicly available for the target compound in any 5-LOX assay. The qualitative 'potent' designation cannot be quantitatively ranked against peer compounds without primary assay data.

Inflammation Lipoxygenase Eicosanoid biosynthesis

CCR5 Antagonist Activity: Qualitative Evidence for Chemokine Receptor Modulation

A preliminary pharmacological screening by Zhang Huili (Semantic Scholar, 2012) indicates that 3-methyl-1-azaspiro[5.5]undec-3-en-5-one can function as a CCR5 antagonist, with potential applicability to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This reported CCR5 activity distinguishes the compound from 3-azaspiro[5.5]undecane hydrochloride, which acts as an influenza A M2 proton channel blocker (IC50 ≈ 0.92–1 µM) , and from 1-azaspiro[5.5]undecan-5-one, for which no chemokine receptor activity has been documented. However, no quantitative binding affinity (IC50 or Ki) is publicly reported for the target compound at CCR5. A structurally distinct diazaspiro CCR5 antagonist, aplaviroc (CHEMBL1668019), serves as a reference point with nanomolar affinity, but scaffold differences preclude direct potency comparison [2].

HIV Chemokine receptor CCR5 antagonist

Antioxidant Activity and Anti-HIV-1 Screening: Multi-Functional Profile Differentiation

Wu Lingfen (Semantic Scholar, 2011) reports that experimental screening demonstrates antioxidant activity and anti-HIV-1 activity for 3-methyl-1-azaspiro[5.5]undec-3-en-5-one [1]. The Medical University of Lublin record independently corroborates antioxidant function, noting its utility as 'an antioxidant in fats and oils' [2]. This dual antioxidant/antiviral profile is not reported for structurally proximal analogs such as 1-azaspiro[5.5]undecan-5-one or 3-azaspiro[5.5]undecane hydrochloride, which are characterized for entirely different biological activities (neuromodulatory and antiviral via M2 inhibition, respectively) [3]. The radical-scavenging capacity of spirocyclic compounds has been independently validated in natural product spiro[5.5]undecanes from marine sources (anti-5-LOX IC50 ≤ 0.80 mg/mL in Villorita cyprinoides extracts), providing class-level plausibility [4].

Antioxidant Anti-HIV-1 Oxidative stress

Structural and Physicochemical Differentiation from the Closest Spirocyclic Analogs

The target compound's SMILES (O=C1C=CCNC12CCCCC2) reveals three critical structural features that collectively distinguish it from other commercially available 1-azaspiro[5.5]undecane analogs: (i) a C5 ketone (absent in 1-azaspiro[5.5]undecane and 3-azaspiro[5.5]undecane), (ii) a C3–C4 endocyclic olefin conjugated with the ketone, and (iii) a C3 methyl substituent [1]. The closest catalogued analog, 1-azaspiro[5.5]undecan-5-one, lacks both the C3 methyl group and the olefin, producing a fully saturated scaffold with distinct conformational constraints and hydrogen-bonding capacity [2]. The oxa-analog 2-hydroxy-2-methyl-1-oxaspiro[5.5]undec-3-en-5-one replaces the nitrogen with oxygen, fundamentally altering basicity, solubility, and target engagement profiles . Molecular weight (179.26 vs. 167.25 for the des-methyl analog) and logP predictions indicate differential physicochemical properties relevant to permeability and solubility in biological assays.

Medicinal chemistry Scaffold uniqueness Physicochemical properties

Enzyme Selectivity Profile: Differential Inhibition Across LOX, COX, CES, and FTHFS

The MeSH concept record from the Medical University of Lublin explicitly states that 3-methyl-1-azaspiro[5.5]undec-3-en-5-one inhibits formyltetrahydrofolate synthetase (FTHFS), carboxylesterase (CES), and cyclooxygenase (COX) 'to a lesser extent' relative to its primary lipoxygenase inhibition [1]. This multi-enzyme inhibition fingerprint is not reported for any other 1-azaspiro[5.5]undecane derivative in the public domain, including 3-azaspiro[5.5]undecane hydrochloride (selective M2 inhibitor) and diazaspiro CCR5 antagonists (selective chemokine receptor modulators) . NDGA inhibits 5-LOX, 12-LOX, and 15-LOX but shows only weak COX inhibition (COX IC50 ≈ 100 µM); Zileuton is a selective 5-LOX inhibitor with no reported FTHFS or CES activity . The hierarchy LOX >> COX ≈ CES ≈ FTHFS suggests a unique selectivity fingerprint.

Polypharmacology Enzyme selectivity Off-target profiling

Evidence-Backed Application Scenarios for 3-Methyl-1-azaspiro[5.5]undec-3-en-5-one Procurement


Structure–Activity Relationship (SAR) Studies on Spirocyclic Lipoxygenase Inhibitors

Procure this compound as a scaffold-diversification tool for 5-lipoxygenase inhibitor SAR. The unique 1-aza, C3-methyl, C3–C4 olefin, and C5 ketone combination (ZINC: O=C1C=CCNC12CCCCC2) [1] provides an unexplored chemical space relative to the extensively studied NDGA and Zileuton chemotypes. The qualitative lipoxygenase inhibition reported by the Medical University of Lublin [2] supports its inclusion in focused screening libraries aimed at identifying novel LOX inhibitor scaffolds with differentiated selectivity profiles. In-house IC50 determination against human recombinant 5-LOX is recommended as a first step post-procurement.

CCR5 Antagonist Tool Compound for Chemokine Receptor Pharmacology

Based on Zhang Huili's preliminary pharmacological screening demonstrating CCR5 antagonist activity [1], this compound can serve as a starting point for medicinal chemistry optimization targeting CCR5-mediated diseases (HIV entry, rheumatoid arthritis, COPD). Unlike the clinically investigated aplaviroc (triazaspiro scaffold), this 1-azaspiro[5.5]undecane scaffold offers a structurally distinct chemotype for exploring CCR5 allosteric modulation. Procurement should be accompanied by confirmatory binding and functional assays (e.g., CCR5-mediated calcium flux or chemotaxis).

Multi-Target Polypharmacology Probe for Inflammation–Oxidation Axis Research

The combined qualitative evidence for lipoxygenase inhibition, COX inhibition, carboxylesterase inhibition, FTHFS inhibition [1], antioxidant activity [2], and anti-HIV-1 activity [3] positions this compound as a potential multi-target probe for studying interconnected inflammatory and oxidative stress pathways. Its antioxidant function in lipid systems (fats and oils, per MeSH record) [1] suggests utility in lipid peroxidation models where both enzymatic (LOX/COX) and non-enzymatic oxidation processes are active. Researchers should validate each reported activity in their specific assay system, as quantitative potency data are not publicly available.

Synthetic Methodology Development Using a Functionalized Spirocyclic Building Block

The C5 ketone and C3–C4 olefin provide synthetic handles (e.g., for reductive amination, conjugate addition, or cycloaddition) that are absent in fully saturated 1-azaspiro[5.5]undecane analogs [1]. This enables its use as a late-stage diversification intermediate for generating spirocyclic compound libraries, as demonstrated by the radical cyclization methodologies developed for the broader azaspiro[5.5]undecane class [2]. Procurement for synthetic chemistry applications is supported by the structural features confirmed in the ZINC database and the availability of the compound from research chemical suppliers.

Quote Request

Request a Quote for 3-Methyl-1-azaspiro[5.5]undec-3-en-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.